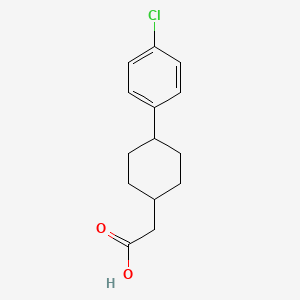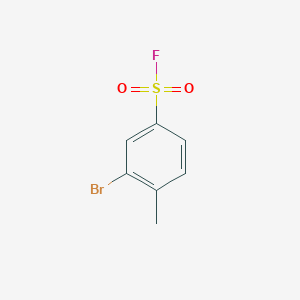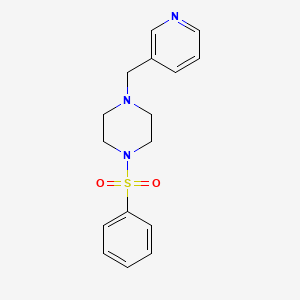![molecular formula C28H32NOP B12504617 4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12504617.png)
4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole is a complex organic compound known for its unique structure and properties. It is a phosphinooxazoline ligand, which means it contains both phosphorus and nitrogen atoms in its structure. This compound is particularly useful in various catalytic processes due to its ability to stabilize transition metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole typically involves multiple steps. One common method includes the reaction of tert-butylamine with diphenylphosphine and a suitable oxazoline precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The ligand can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various metal catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce various metal-ligand complexes .
Scientific Research Applications
4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole has several scientific research applications:
Mechanism of Action
The mechanism by which 4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole exerts its effects involves its ability to coordinate with transition metals. The phosphorus and nitrogen atoms in the ligand can donate electron density to the metal center, stabilizing it and facilitating various catalytic processes. This coordination can activate the metal center, making it more reactive towards substrates .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridyl: Another ligand with similar steric properties but different electronic characteristics.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Similar in structure but lacks the phosphine group, affecting its coordination chemistry.
(S)-4-tert-Butyl-2-{2-(diphenylphosphino)phenyl}-2-oxazoline: A stereoisomer with similar properties but different spatial arrangement.
Uniqueness
What sets 4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole apart is its unique combination of steric and electronic properties. The presence of both phosphorus and nitrogen atoms allows for versatile coordination with various metals, making it highly effective in catalytic applications .
Properties
Molecular Formula |
C28H32NOP |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[2-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C28H32NOP/c1-27(2,3)25-20-30-26(29-25)28(4,5)23-18-12-13-19-24(23)31(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-19,25H,20H2,1-5H3 |
InChI Key |
HBJSADZQXYZTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(2-chloro-6-fluorobenzyl)-N-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504541.png)

![2-{1,3-Dioxobenzo[f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B12504554.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B12504560.png)
![disodium;4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12504576.png)
![(1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B12504593.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(2-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504596.png)

![1-{N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}piperidine-4-carboxamide](/img/structure/B12504611.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504613.png)

![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504631.png)
